N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by dual amine substitutions at the 4- and 6-positions. The N4 position is occupied by a 3,4-dimethylphenyl group, while the N6 position is substituted with a benzodioxolylmethyl moiety. This structural framework is common in kinase-targeted therapeutics, particularly for Janus kinase (JAK) inhibitors, as pyrazolo[3,4-d]pyrimidine derivatives are known to modulate enzymatic activity through ATP-competitive binding . The compound’s molecular formula is C23H22N6O2, with a molecular weight of 414.47 g/mol. Its synthesis typically involves multi-step nucleophilic substitution reactions, as seen in analogous pyrimidine-diamine derivatives .
Properties
IUPAC Name |
6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-12-3-5-15(7-13(12)2)24-19-16-10-23-27-20(16)26-21(25-19)22-9-14-4-6-17-18(8-14)29-11-28-17/h3-8,10H,9,11H2,1-2H3,(H3,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARWIYGZPREIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a 3,4-dimethylphenyl group.
1. Adenosine Receptor Affinity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit affinity for A1 adenosine receptors. A study demonstrated that various analogues of this compound were synthesized and tested for their binding affinity to the A1 receptor using radiolabeled ligands. The results showed that certain substitutions at the N1 and N5 positions significantly enhanced receptor affinity, suggesting that the structural modifications in this compound could lead to improved biological activity against adenosine receptors .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that these compounds could effectively induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs) and modulation of cell cycle progression .
3. Inhibition of Kinases
The compound has been implicated in the inhibition of various kinases involved in cancer progression. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CDK2 and other kinases at low micromolar concentrations (IC50 values ranging from 0.3 µM to 24 µM). This inhibition leads to reduced tumor growth and enhanced apoptosis in treated cells .
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations as low as 5 µM after 48 hours of exposure. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The docking results suggested strong interactions with the ATP-binding site of CDK2, providing insights into its mechanism of action as a potential therapeutic agent .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Adenosine Receptor Binding | A1 Adenosine Receptor | Varies | Competitive inhibition |
| Anticancer Activity | MCF-7 Cell Line | 5 | Induction of apoptosis |
| Kinase Inhibition | CDK2 | 0.3 - 24 | Inhibition of kinase activity |
Scientific Research Applications
Cancer Treatment
The inhibition of CK1 by N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells by modulating the Wnt signaling pathway, which is often dysregulated in tumors .
Neurological Disorders
Given the role of CK1 in neuronal signaling pathways, this compound may also be beneficial in treating neurological disorders such as Alzheimer's disease. By inhibiting CK1 activity, it could help to mitigate pathological processes associated with neurodegeneration .
Synthesis and Optimization
The synthesis of this compound involves several steps that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by selective functionalization at the 6 and 4 positions. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact through greener chemistry practices .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key structural analogs, focusing on molecular properties, substituent effects, and biological relevance:
Key Observations:
Substituent Effects on Solubility: The target compound’s benzodioxolylmethyl group contributes to higher lipophilicity compared to the 3-methoxypropyl analog (), which may reduce aqueous solubility but improve membrane permeability . The chloro-substituted derivative () exhibits notably low solubility (0.5 µg/mL), likely due to increased hydrophobicity from the chloro and ethyl groups .
Biological Activity :
- Pyrazolo[3,4-d]pyrimidine-4,6-diamines with bulky aromatic N4 substituents (e.g., 3,4-dimethylphenyl) show enhanced JAK3 selectivity, as demonstrated in docking studies .
- The 3-methoxypropyl analog () may exhibit broader kinase inhibition due to its flexible alkoxy chain, which could accommodate diverse ATP-binding pockets .
Synthetic Accessibility :
- Derivatives with simpler N6 substituents (e.g., ethyl or methyl groups) are synthesized in higher yields (84–86%) compared to those with complex moieties like benzodioxolylmethyl .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution reactions. For example, coupling 4,6-dichloropyrimidine with substituted anilines in ethanol using DIEA as a base has been demonstrated to yield intermediates . To adapt this for the target compound, replace the aniline with 3,4-dimethylphenylamine and introduce the benzo[d][1,3]dioxol-5-ylmethyl group via reductive amination or alkylation in a stepwise manner. Solvent choice (e.g., EtOH or acetonitrile) and temperature control (reflux conditions) are critical to avoid side reactions .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. For instance, -NMR can confirm the presence of the 3,4-dimethylphenyl group via aromatic protons (δ 6.8–7.2 ppm) and the benzo[d][1,3]dioxole methylene (δ 5.2–5.4 ppm). IR spectroscopy (e.g., peaks at 1650–1700 cm) validates secondary amine bonds. Mass spectrometry (HRMS) is essential for verifying molecular weight accuracy (±2 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., Bcr-Abl) using ATP-competitive assays, given the structural similarity to allosteric inhibitors . For anticonvulsant potential, employ the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents, as described for related pyrazolo-pyrimidine derivatives . Dose-response curves (1–100 µM) and IC calculations are critical for quantifying efficacy .
Advanced Research Questions
Q. How can computational modeling predict binding interactions between this compound and kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with Bcr-Abl or other kinases. Focus on the pyrazolo-pyrimidine core’s affinity for the ATP-binding pocket and the benzo[d][1,3]dioxole group’s role in allosteric modulation. Validate predictions with mutagenesis studies (e.g., K290M or T315I mutations in Bcr-Abl) to identify resistance mechanisms .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blotting for phospho-kinase levels vs. cell viability assays). Account for cell-specific factors like efflux pump expression (e.g., P-glycoprotein) or metabolic stability. For example, discrepancies in IC values between K562 and HEK293 cells may reflect differential drug transport or metabolism .
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer : Optimize reaction conditions to favor N6-substitution over N4. Use bulky bases (e.g., DIPEA) to sterically hinder undesired sites, and monitor reaction progress via TLC or LC-MS. For example, substituting DIEA with DBU in EtOH at 60°C improved regioselectivity for pyrazolo-pyrimidine derivatives in prior studies .
Q. What experimental designs integrate this compound into a broader theoretical framework (e.g., kinase signaling pathways)?
- Methodological Answer : Design hypothesis-driven studies linking compound activity to downstream effectors (e.g., MAPK/ERK or PI3K/Akt pathways). Use phosphoproteomics (LC-MS/MS) to identify altered phosphorylation sites in treated cells. Correlate findings with transcriptomic data (RNA-seq) to map signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
